molecular formula C13H16N2O3 B3093473 tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1245648-89-8

tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B3093473
CAS No.: 1245648-89-8
M. Wt: 248.28 g/mol
InChI Key: BWIUNQAJGYXSRV-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound features a tert-butyl ester group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with aldehydes or ketones.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(carboxymethyl)-1H-indazole-1-carboxylate.

    Reduction: Formation of 5-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the development of biological probes for studying enzyme activities.

Medicine

    Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive indazole core.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites of enzymes, modulating their activity. The tert-butyl ester group and hydroxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-1H-indazole-1-carboxylate: Lacks the tert-butyl ester group, which may affect its solubility and stability.

    tert-Butyl 1H-indazole-1-carboxylate: Lacks the hydroxymethyl group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to the presence of both the tert-butyl ester group and the hydroxymethyl group. This combination enhances its versatility in synthetic applications and its potential as a bioactive compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIUNQAJGYXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705188
Record name tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-89-8
Record name tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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